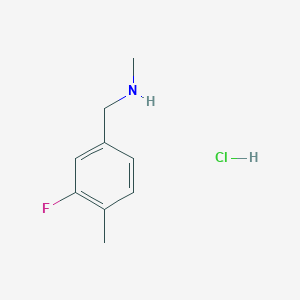

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride

Description

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-7-3-4-8(6-11-2)5-9(7)10;/h3-5,11H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDJZTOKVPUJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride typically involves several steps:

Synthetic Routes: The initial step often involves the fluorination of a suitable precursor, such as 3-methylphenyl, using reagents like Selectfluor®

Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yield and purity. Solvents like dichloromethane or ethanol are commonly used.

Industrial Production Methods: On an industrial scale, the production involves similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired transformations.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C10H13ClF. It features a fluorinated aromatic ring, which is significant for its biological activity. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.

Anticancer Research

One of the primary areas of interest is the compound's potential anticancer properties. Preliminary studies have indicated that 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride exhibits significant cytotoxicity against various cancer cell lines.

- Case Study 1: In vitro assays conducted by the National Cancer Institute (NCI) demonstrated that this compound inhibited cell proliferation in several human tumor cell lines, with mean GI50 values indicating effective growth inhibition rates .

- Mechanism of Action: The compound is believed to interfere with cellular signaling pathways involved in tumor growth and survival, although specific mechanisms remain under investigation.

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly as a stimulant or in treating mood disorders.

- Case Study 2: Research has shown that similar compounds with methylamine structures can influence neurotransmitter systems, particularly norepinephrine and dopamine pathways. This raises the possibility that this compound may have psychostimulant effects .

Drug Development

The synthetic versatility of this compound makes it a valuable intermediate in pharmaceutical chemistry.

- Table: Synthetic Routes and Yields

These synthetic pathways highlight the efficiency of producing this compound for further research and development.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any potential therapeutic application. Initial toxicity assessments indicate that while the compound shows promise in anticancer activities, further studies are needed to evaluate its safety in vivo.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Pathways Involved: The pathways affected by the compound include those related to neurotransmission, signal transduction, and metabolic regulation. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds like 3-fluoro-4-methylphenylamine and N-methyl-3-fluoro-4-methylbenzylamine share structural similarities.

Uniqueness: The presence of both the fluorine atom and the methylmethanamine group in this compound imparts unique chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in its analogs.

Biological Activity

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride, commonly referred to as a fluorinated phenylmethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom and a methyl group on the phenyl ring, which significantly influence its biological properties. The presence of fluorine enhances lipophilicity and metabolic stability, while the methyl group can affect receptor binding affinity and selectivity.

The mechanism of action for 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride involves interactions with various molecular targets, particularly in the central nervous system. It is hypothesized that the compound may act as a selective agonist for serotonin receptors, specifically the 5-HT2C subtype, which has implications for mood regulation and appetite control .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Serotonergic Activity : It potentially modulates serotonin pathways, influencing mood and anxiety disorders.

- Dopaminergic Activity : Similar compounds have shown effects on dopamine receptors, which could relate to its use in treating conditions like ADHD or depression .

Toxicological Profile

A study involving a wide range of chemicals assessed the toxicological profiles of compounds similar to 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride. The findings suggest that while it may have promising therapeutic effects, careful evaluation of its toxicity is essential. The compound was included in ToxCast assessments that examined its activity across multiple enzymatic and receptor assays .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride is influenced by its structural components:

| Compound Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances binding affinity and stability |

| Methyl Group | Influences lipophilicity and receptor interaction |

Studies have shown that modifications to the phenyl ring can lead to variations in potency and selectivity at serotonin receptors . For instance, substituting different halogens or alkyl groups can either enhance or diminish the compound's efficacy.

Case Studies

- Study on 5-HT2C Agonists : A series of fluorinated derivatives were synthesized to evaluate their potency as 5-HT2C agonists. The introduction of fluorine at specific positions consistently improved selectivity over other serotonin receptor subtypes .

- Toxicity Assessment : In a comprehensive analysis involving 976 chemicals, including various phenylmethylamines, 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride displayed moderate activity across several enzymatic assays but required further investigation into its long-term effects on human health .

Q & A

Basic: What are the recommended analytical methods for structural confirmation of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine hydrochloride?

Methodological Answer:

Structural elucidation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify the aromatic proton environment (3-fluoro-4-methylphenyl group) and the N-methylmethanamine backbone. For example, the fluorine substituent induces deshielding in adjacent protons, detectable via chemical shifts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragments, ensuring alignment with the molecular formula (CHFN·HCl).

- UV-Vis Spectroscopy: Monitor λmax to detect conjugated systems or aromatic transitions, though this is secondary to NMR/MS for structural confirmation .

Basic: How can synthesis optimization be approached for this compound?

Methodological Answer:

Optimization involves iterative adjustments to reaction conditions:

- Stepwise Synthesis: Start with 3-fluoro-4-methylbenzaldehyde, react with methylamine under reductive amination (e.g., NaBH/AcOH) to form the secondary amine, followed by HCl salt formation .

- Solvent/Catalyst Screening: Test polar aprotic solvents (e.g., DMF) and catalysts (e.g., Pd/C for hydrogenation) to improve yield.

- Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the hydrochloride salt .

Advanced: How can computational modeling enhance reaction design for this compound?

Methodological Answer:

Computational tools streamline reaction pathway identification:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model intermediates and transition states, predicting regioselectivity for fluorine substitution .

- Reaction Path Search: Implement algorithms (e.g., GRRM) to explore energy landscapes, identifying low-barrier pathways for amine formation and salt stabilization .

- Machine Learning (ML): Train models on existing arylalkylamine syntheses to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Advanced: How should researchers address contradictions in NMR data during characterization?

Methodological Answer:

Contradictions arise from dynamic effects or impurities:

- Dynamic NMR (DNMR): Resolve fluxional behavior (e.g., amine proton exchange) by variable-temperature NMR. For example, broadening at room temperature may sharpen at lower temperatures .

- 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous peaks with specific carbons/protons, distinguishing between stereoisomers or rotamers .

- Comparative Analysis: Cross-reference experimental shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) to validate assignments .

Advanced: What methodologies are recommended for impurity profiling in this compound?

Methodological Answer:

Impurity analysis ensures batch consistency:

- HPLC with PDA Detection: Use a C18 column (acetonitrile/0.1% TFA in water) to separate impurities. Monitor UV absorption at 255 nm (λmax for aromatic amines) .

- LC-MS/MS: Identify low-abundance impurities (e.g., unreacted precursors or byproducts) via fragmentation patterns .

- Reference Standards: Compare retention times and spectra against certified impurities (e.g., 3-fluoro-4-methylbenzaldehyde) .

Basic: What are the stability considerations for long-term storage of this hydrochloride salt?

Methodological Answer:

Stability protocols depend on environmental factors:

- Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the amine group .

- Light Sensitivity: Use amber vials to avoid photodegradation of the fluorophenyl moiety.

- Hygroscopicity: Monitor moisture uptake via Karl Fischer titration; use desiccants (silica gel) in storage .

Advanced: How can researchers validate bioactivity hypotheses for this compound in pharmacological studies?

Methodological Answer:

Hypothesis-driven validation requires:

- Docking Studies: Simulate binding affinity to target receptors (e.g., serotonin transporters) using AutoDock Vina, focusing on fluorine’s electrostatic interactions .

- In Vitro Assays: Test dose-dependent activity in cell lines (e.g., HEK293 for GPCRs) with controls (e.g., fluoxetine for SSRI comparison).

- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation, correlating with in silico predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.